molecular formula C14H11N3O6 B610127 2,4-dihydroxy-N'-(2-hydroxy-5-nitrobenzylidene)benzohydrazide CAS No. 304481-72-9

2,4-dihydroxy-N'-(2-hydroxy-5-nitrobenzylidene)benzohydrazide

Cat. No.: B610127
CAS No.: 304481-72-9
M. Wt: 317.257
InChI Key: OXONIXZPWKJHMW-VIZOYTHASA-N
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Description

2,4-Dihydroxy-N’-(2-hydroxy-5-nitrobenzylidene)benzohydrazide is a complex organic compound with significant applications in various fields of scientific research. This compound is known for its unique chemical structure, which includes both hydroxyl and nitro functional groups, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dihydroxy-N’-(2-hydroxy-5-nitrobenzylidene)benzohydrazide typically involves the condensation reaction between 2,4-dihydroxybenzohydrazide and 2-hydroxy-5-nitrobenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours to ensure complete reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,4-Dihydroxy-N’-(2-hydroxy-5-nitrobenzylidene)benzohydrazide undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The hydroxyl and nitro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of ethers or esters, depending on the substituent.

Scientific Research Applications

2,4-Dihydroxy-N’-(2-hydroxy-5-nitrobenzylidene)benzohydrazide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

2,4-dihydroxy-N-[(Z)-(2-hydroxy-5-nitrophenyl)methylideneamino]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N3O6/c18-10-2-3-11(13(20)6-10)14(21)16-15-7-8-5-9(17(22)23)1-4-12(8)19/h1-7,18-20H,(H,16,21)/b15-7-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXONIXZPWKJHMW-CHHVJCJISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C=NNC(=O)C2=C(C=C(C=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1[N+](=O)[O-])/C=N\NC(=O)C2=C(C=C(C=C2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: How does WQ-2101 exert its anti-leukemic effects in FLT3-ITD AML?

A1: WQ-2101 is a potent and selective inhibitor of phosphoglycerate dehydrogenase (PHGDH) [, ]. PHGDH catalyzes the rate-limiting step in the de novo serine synthesis pathway. Research has shown that FLT3-ITD mutations drive serine uptake and synthesis in AML cells, making them reliant on serine for proliferation and survival []. By inhibiting PHGDH, WQ-2101 effectively blocks serine synthesis, leading to the inhibition of proliferation and induction of apoptosis in FLT3-ITD AML cells [, ].

Q2: What are the potential benefits of combining WQ-2101 with existing chemotherapy agents like cytarabine?

A2: Studies demonstrate that WQ-2101 synergizes with cytarabine, a standard chemotherapy agent used in AML treatment []. This enhanced efficacy stems from WQ-2101's ability to exacerbate DNA damage induced by cytarabine []. This finding highlights the potential of WQ-2101 as a valuable component of combination therapies for FLT3-ITD AML, potentially improving treatment outcomes.

Q3: What future research directions are being explored for WQ-2101 in the context of AML treatment?

A3: Further investigations are warranted to optimize dosing strategies, evaluate long-term efficacy and safety profiles, and determine the potential for developing resistance to WQ-2101. Additionally, identifying predictive biomarkers for treatment response and exploring combination therapies with other targeted agents represent promising avenues for future research.

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